molecular formula C13H17BN2O2S B6342274 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1433178-41-6

2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342274
CAS RN: 1433178-41-6
M. Wt: 276.2 g/mol
InChI Key: YJTMABDYHVEMLT-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester, also known as PTP-BPE, is a novel small molecule that has been developed for use in various scientific research applications. PTP-BPE has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.

Scientific Research Applications

2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential use in a variety of scientific research applications, including drug discovery and development, cancer research, and metabolic engineering. In addition, this compound has been studied for its potential use in gene expression studies, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester is not yet fully understood, however, it is believed to involve the inhibition of protein-protein interactions and signal transduction pathways. In addition, this compound has been found to have an effect on the expression of certain genes, which may be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the regulation of gene expression, the modulation of signal transduction pathways, and the inhibition of protein-protein interactions. In addition, this compound has been found to have an effect on the metabolism of certain compounds, as well as the production of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in laboratory experiments has been found to have a number of advantages, including its high efficiency of synthesis, its ability to modulate gene expression, and its ability to modulate signal transduction pathways. However, there are also a number of limitations associated with the use of this compound in laboratory experiments, including its potential toxicity and its potential to interact with other compounds.

Future Directions

The potential future directions for the use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in scientific research include the development of new drugs and therapies, the study of metabolic pathways, the study of gene expression, and the study of protein-protein interactions. Additionally, this compound could be used to study the effects of environmental toxins, the effects of aging, and the effects of nutrition on biochemical and physiological processes. Finally, this compound could be used to study the effects of certain drugs on biochemical and physiological processes.

Synthesis Methods

The synthesis of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester is a multi-step process that begins with the reaction of pyrrol-1-ylthiazole with 4-bromo-2,3-dimethyl-1-butanol, followed by the reaction of the resulting product with pinacol ester. This process is then followed by the reaction of the resulting product with boronic acid, and finally the reaction of the resulting product with 2-chloro-1-methylpyridinium iodide. The entire synthesis process has been found to be highly efficient, with a yield of approximately 80%.

properties

IUPAC Name

2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTMABDYHVEMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145785
Record name 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1433178-41-6
Record name 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1433178-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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